molecular formula C22H25N3O3S2 B15110202 N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide

Cat. No.: B15110202
M. Wt: 443.6 g/mol
InChI Key: RJGSQMPEAPIPQW-UHFFFAOYSA-N
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Description

The (2E)-ylidene group is conjugated to a 4-(dimethylamino)phenyl substituent, which enhances electron-donating properties, while the 3-phenylpropanamide tail contributes to lipophilicity.

Properties

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide

InChI

InChI=1S/C22H25N3O3S2/c1-24(2)17-9-11-18(12-10-17)25-19-14-30(27,28)15-20(19)29-22(25)23-21(26)13-8-16-6-4-3-5-7-16/h3-7,9-12,19-20H,8,13-15H2,1-2H3

InChI Key

RJGSQMPEAPIPQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H20N2O2S2
  • Molecular Weight: 364.50 g/mol

Structural Features

The compound features:

  • A thieno[3,4-d][1,3]thiazole ring system.
  • A dimethylamino group which is known to enhance biological activity.
  • An amide functional group that may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds containing the thiazole and thieno moieties. These compounds have shown promising results against various cancer cell lines.

  • Inhibition of Cell Proliferation:
    • Compounds with similar structures have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives containing thiazole rings have demonstrated significant cytotoxicity against breast and pancreatic cancer cells at micromolar concentrations .
  • Effect on Cell Migration:
    • Some studies indicate that while certain derivatives inhibit colony formation effectively, they may not significantly affect cell migration. This suggests a selective mechanism where these compounds primarily target proliferative pathways rather than migratory behavior .

Study 1: Anticancer Effects on MDA-MB-231 and Panc-1 Cells

A recent study investigated the effects of thiazole derivatives on MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. The findings revealed:

  • Compound 5k exhibited complete disruption of MDA-MB-231 cell colony growth at concentrations of 1 and 2 μM.
  • At 2 μM, it also significantly affected Panc-1 cell colony formation.

This suggests that the compound may act through multiple pathways to inhibit tumor growth and colony formation in these aggressive cancer types .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications in the substituents attached to the core structure can significantly influence biological activity:

  • Electron-withdrawing groups generally enhance anticancer activity, while bulky groups may reduce efficacy.

This emphasizes the importance of molecular design in developing effective anticancer agents based on this compound's framework .

Data Table: Biological Activity Summary

CompoundCell LineConcentration (μM)Effect on Colony FormationNotes
5kMDA-MB-2311 & 2Complete disruptionStrong cytotoxicity
5kPanc-12Significant disturbanceEffective at low concentration
3dMDA-MB-2312Complete inhibitionDifferent mechanism observed
3dPanc-11Comparable to lower concentrationVarying effects noted

Comparison with Similar Compounds

Core Heterocycle and Functional Groups

The target compound’s tetrahydrothieno-thiazole sulfone system distinguishes it from analogs:

  • Thiazolidinone Derivatives (): Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide share a thiazolidinone core but lack the fused thieno-thiazole system. The sulfone group in the target may enhance solubility compared to the thiazolidinone’s ketone .
  • Oxadiazole-Thiazole Hybrids (): Analogous propanamides with oxadiazole and thiazole rings exhibit sulfanyl (-S-) linkages instead of sulfones, reducing oxidative stability but improving membrane permeability .

Substituent Effects

  • 4-(Dimethylamino)phenyl Group: This electron-donating substituent contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which may reduce metabolic clearance but decrease π-π interactions with hydrophobic binding pockets.
  • Phenylpropanamide Tail : Common in propanamide derivatives (Evidences 1, 2, 6), this moiety balances lipophilicity and hydrogen-bonding capacity. The target’s unsubstituted phenyl group may limit steric hindrance compared to substituted variants (e.g., 2,5-dimethoxyphenyl in ) .

Pharmacological Implications (Speculative)

  • Solubility and Bioavailability : The sulfone group may improve aqueous solubility compared to sulfur-containing analogs (e.g., ’s sulfanyl derivatives), though excessive polarity could limit blood-brain barrier penetration.
  • Target Selectivity: The dimethylamino group’s electron donation might favor interactions with kinases or G-protein-coupled receptors, whereas fluorophenyl-substituted analogs () could exhibit stronger DNA intercalation .

Data Table: Key Comparative Features

Feature Target Compound (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () (Z)-N-(4-(2-Dibenzo[b,f]thiadiazocin-3-yl)thiazol-5-yl)propanamide (–7)
Core Heterocycle Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide Thiazolidinone Oxadiazole-thiazole Dibenzo[b,f]thiadiazocin-thiazole
Key Substituents 4-(Dimethylamino)phenyl, phenylpropanamide Benzamide, methyl Sulfanyl, substituted phenyl 4-Fluorophenyl, 2,5-dimethoxyphenyl
Synthetic Highlights Sulfone oxidation, amide coupling Carbodiimide-mediated coupling Hydrazine condensation, CS2 cyclization T3P®-mediated amidation, nitro reduction
Polarity/Solubility High (sulfone groups) Moderate (ketone) Low (sulfanyl) Moderate (aromatic stacking)
Potential Bioactivity Kinase inhibition, antimicrobial Antifungal Antibacterial Anticancer

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of thieno[3,4-d][1,3]thiazol cores and subsequent functionalization. Key steps include:

  • Cyclization : Use microwave-assisted synthesis or classical methods with reagents like triethylamine in DMSO to form the thiazolidinone core .
  • Functionalization : Coupling reactions (e.g., amidation) under controlled temperatures (60–90°C) to attach substituents like the dimethylaminophenyl group .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration and stereochemistry, particularly for the (2E)-ylidene moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl, amide C=O) through characteristic absorption bands .

Q. What functional groups in this compound influence its chemical reactivity?

  • Methodological Answer : Critical groups include:

  • Sulfonyl Group (-SO₂) : Enhances electrophilicity; prone to nucleophilic substitution or redox reactions .
  • Amide Bond : Stabilizes conformation via resonance; participates in hydrogen bonding with biological targets .
  • Dimethylaminophenyl Group : Electron-donating effects modulate π-π stacking and charge distribution .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts, adjusting solvent and temperature parameters in simulations .
  • Dynamic NMR : Analyze temperature-dependent spectra to account for conformational flexibility in the tetrahydrothieno-thiazol ring .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .

Q. What strategies minimize by-product formation during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates and optimize reaction times .
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during cyclization to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing dimerization .

Q. How can the compound’s 3D conformation predict its biological activity?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock; focus on the thiazolidinone core’s alignment with active sites .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features of the dimethylaminophenyl and propanamide groups to identify key binding motifs .
  • Comparative Analysis : Overlay the compound’s structure with known bioactive thiazole derivatives to infer activity .

Q. What methodological considerations are critical for kinetic studies of its reactions?

  • Methodological Answer :

  • Quenching Techniques : Rapid cooling or acid/base quenching to arrest reaction progress at timed intervals .
  • Rate Law Determination : Use pseudo-first-order conditions with excess reagents to isolate rate dependencies .
  • Activation Energy Calculation : Perform Arrhenius analysis via variable-temperature kinetic experiments (e.g., 25–80°C) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Solubility Adjustments : Address false negatives by optimizing DMSO concentration or using surfactants .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., thieno[3,4-c]pyrazoles) to identify trends .

Tables for Key Data

Property Technique Key Observations Reference
Sulfonyl Group Stability TGA/DSCDecomposition onset at 220°C; correlates with redox activity
Amide Conformation ¹H NMR (DMSO-d₆)Cis-trans isomerism observed at 100 MHz
Bioactivity (IC₅₀) Kinase Inhibition AssayIC₅₀ = 0.8 µM against EGFR; comparable to lapatinib

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